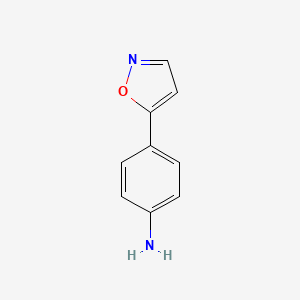

4-(Isoxazol-5-yl)aniline

説明

Significance of Isoxazole (B147169) Core Structures in Medicinal Chemistry and Organic Synthesis

The isoxazole moiety is a privileged scaffold in medicinal chemistry, primarily due to its diverse and potent biological activities. rsc.orgnih.gov Isoxazole derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. rsc.orgresearchgate.netnih.gov The presence of the isoxazole ring can enhance a molecule's pharmacological profile, improve efficacy, and potentially reduce toxicity. rsc.org This has led to the incorporation of the isoxazole nucleus into numerous commercially available drugs. scholarsresearchlibrary.com For instance, drugs like sulfamethoxazole (B1682508) (antibacterial) and valdecoxib (B1682126) (anti-inflammatory) feature this core structure. rsc.org The versatility of the isoxazole ring allows for structural modifications that can fine-tune its biological activity, making it a highly attractive target for drug discovery programs. rsc.orgfrontiersin.org

In the realm of organic synthesis, isoxazole and its derivatives are highly valued as versatile building blocks. benthamdirect.comtaylorandfrancis.com The isoxazole ring is relatively stable but can undergo specific ring-opening reactions under various conditions, providing access to other important functional groups and molecular structures. nih.gov They serve as important synthetic intermediates for preparing compounds like β-hydroxy ketones, γ-amino alcohols, and α,β-unsaturated oximes. benthamdirect.comtaylorandfrancis.com The development of new synthetic strategies, including transition metal-catalyzed cycloadditions and green chemistry approaches, has further expanded the accessibility and application of isoxazole derivatives. rsc.orgresearchgate.net This synthetic utility makes the isoxazole scaffold a powerful tool for chemists aiming to construct complex molecules. sciensage.info

Overview of 4-(Isoxazol-5-yl)aniline as a Promising Research Target

Within the broad class of isoxazole-containing compounds, this compound has emerged as a molecule of particular interest for researchers. doronscientific.com This compound features an aniline (B41778) group attached to the 4th position of a phenyl ring, which is in turn linked to the 5th position of an isoxazole ring. This specific arrangement of functional groups makes it a valuable and versatile building block in synthetic chemistry.

Research has shown that this compound serves as a key intermediate in the synthesis of more complex derivatives with potential therapeutic applications. For example, it has been used as a starting material for the creation of novel isoxazole-based molecules designed to target Zika virus infections. rsc.org Furthermore, derivatives of N-substituted anilines linked to isoxazole rings have been synthesized and evaluated for activities such as anti-inflammatory effects. wjpps.com The amino group of the aniline moiety provides a reactive handle for further chemical modifications, allowing for the construction of a diverse library of compounds. Its utility has also been demonstrated in the development of isoxazole-naphthalene derivatives investigated as anti-tubulin agents. arabjchem.org

The growing body of research highlights the potential of this compound as a foundational structure for generating new chemical entities with tailored biological activities. Its role as a "useful research chemical" is well-established, providing a platform for exploring structure-activity relationships in various therapeutic areas.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 832740-73-5 | doronscientific.com |

| Molecular Formula | C₉H₈N₂O | |

| Molecular Weight | 160.17 g/mol | |

| Appearance | Solid | |

| Boiling Point | 337.22 °C at 760 mmHg | |

| Density | 1.204 g/cm³ | |

| Topological Polar Surface Area | 52 Ų |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(1,2-oxazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTUTYMFRUNOBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588682 | |

| Record name | 4-(1,2-Oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832740-73-5 | |

| Record name | 4-(5-Isoxazolyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,2-Oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,2-oxazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 4 Isoxazol 5 Yl Aniline and Its Analogues

Established Synthetic Routes and Reaction Mechanisms

Several well-established methods provide reliable access to the 4-(isoxazol-5-yl)aniline core. These strategies often involve the construction of the isoxazole (B147169) ring followed by the introduction or modification of the aniline (B41778) moiety.

A primary and widely employed method for isoxazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine (B1172632) or its salts. youtube.comrsc.org This approach is foundational for creating the isoxazole ring. The reaction mechanism initiates with the nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a monoxime intermediate. researchgate.net Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic isoxazole ring. youtube.comresearchgate.net

For the specific synthesis of this compound, a precursor such as a β-ketoester or a β-diketone bearing a protected amino group or a nitro group on the phenyl ring is required. The nitro group can later be reduced to an amine to yield the final aniline derivative. The regioselectivity of the cyclization, determining whether a 3- or 5-substituted isoxazole is formed, is influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions. rsc.org

| Reactant 1 | Reactant 2 | Conditions | Product | Ref |

| Substituted Dibenzoylmethane | Hydroxylamine Hydrochloride | Varies | 3-Aryl-5-phenylisoxazole or 5-Aryl-3-phenylisoxazole | rsc.org |

| 1,3-Dicarbonyl Compound | Hydroxylamine | Acid or Base catalyst | Substituted Isoxazole | youtube.com |

| β-Diketone | Hydroxylamine Hydrochloride | Pyridine | Isoxazole derivative | researchgate.net |

| Chalcones | Hydroxylamine Hydrochloride | Acid catalyst | Isoxazole derivatives | ijert.org |

The 1,3-dipolar cycloaddition reaction is a powerful and versatile method for constructing five-membered heterocyclic rings, including isoxazoles. wikipedia.org This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). nih.govchemtube3d.com To synthesize isoxazoles, alkynes are used as the dipolarophile, leading directly to the aromatic ring system. wikipedia.org

Nitrile oxides are typically generated in situ from the dehydrohalogenation of hydroxymoyl chlorides or the oxidation of aldoximes. nih.govtandfonline.com The reaction with a terminal alkyne generally proceeds with high regioselectivity, yielding 3,5-disubstituted isoxazoles. nih.gov For the synthesis of this compound, an appropriately substituted nitrile oxide would be reacted with an acetylene (B1199291) bearing the aniline precursor. The regiochemistry of the cycloaddition is governed by both steric and electronic factors of the interacting substrates. mdpi.com

| Dipole | Dipolarophile | Conditions | Product | Ref |

| Nitrile Oxide (in situ) | Terminal Alkyne | Cu/Al2O3 catalyst, ball-milling | 3,5-Disubstituted Isoxazole | nih.gov |

| Nitrile Oxide | Alkyne | Varies | Isoxazole | chemtube3d.com |

| Aldoxime (Nitrile Oxide precursor) | Alkyne | NaCl, Oxone, Na2CO3, ball-milling | Isoxazole | tandfonline.com |

Multi-component reactions (MCRs) have emerged as an efficient and atom-economical strategy for the synthesis of complex molecules in a single step from three or more starting materials. nih.govresearchgate.net Several MCRs have been developed for the synthesis of isoxazole derivatives. A common approach involves the one-pot reaction of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride. heteroletters.orgscielo.br

This strategy allows for the rapid assembly of highly functionalized isoxazoles. For instance, the reaction between a substituted aldehyde, methyl acetoacetate, and hydroxylamine hydrochloride can be facilitated by various catalysts, including natural extracts like fruit juices, to produce isoxazole derivatives. nih.gov The mechanism likely involves the initial formation of an intermediate from the condensation of the β-ketoester and hydroxylamine, which then reacts with the aldehyde. nih.gov This approach offers a convergent and environmentally friendly route to diverse isoxazole scaffolds.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Medium | Product | Ref |

| Substituted Aldehyde | Methyl Acetoacetate | Hydroxylamine Hydrochloride | Cocos nucifera L. juice | Substituted Isoxazole | nih.gov |

| Aromatic Aldehyde | Ethyl Acetoacetate | Hydroxylamine Hydrochloride | Sodium Citrate/Water | 4-Arylmethylene-3-methylisoxazol-5(4H)-one | heteroletters.org |

| Aromatic Aldehyde | β-Ketoester | Hydroxylamine Hydrochloride | Acidic Ionic Liquid | Isoxazol-5(4H)-one derivative | scielo.br |

| Aldehyde | β-Keto Ester | Hydroxylamine Hydrochloride | 4-(Dimethylamino)pyridine (DMAP) | 3,4-Disubstituted Isoxazol-5(4H)-one | tandfonline.com |

An alternative synthetic strategy involves the modification of a pre-formed isoxazole ring to introduce the aniline functionality. This can be achieved through various chemical transformations. For example, an isoxazole bearing a nitro group at the desired position on a phenyl substituent can be synthesized first. Subsequent reduction of the nitro group to an amine affords the target this compound. This reduction can be accomplished using a variety of standard reducing agents, such as catalytic hydrogenation or metal-acid combinations.

Another approach involves the palladium-catalyzed cross-coupling reactions. An isoxazole substituted with a halogen (e.g., bromine or iodine) can be coupled with an aniline derivative or a protected amine using reactions like the Buchwald-Hartwig amination. This method provides a powerful tool for the late-stage functionalization of the isoxazole scaffold and allows for the introduction of a wide range of substituted anilines.

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. Green chemistry principles, such as the use of non-toxic solvents, catalyst-free reactions, and energy efficiency, are increasingly being applied to the synthesis of heterocyclic compounds like this compound.

The development of catalyst-free and solvent-free synthetic methods is a key goal of green chemistry. Several approaches for isoxazole synthesis have been reported that align with these principles. For example, microwave-assisted solid-state synthesis of isoxazoles has been achieved by reacting aromatic aldehydes with phenylnitromethane on basic alumina, affording excellent yields in a very short reaction time without the need for a solvent. tandfonline.com

Mechanochemistry, utilizing techniques like ball-milling, has also been employed for the solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition. nih.govrsc.org This method can be performed under catalyst-free conditions for certain substrates. rsc.org Furthermore, one-pot, multi-component reactions in aqueous media, sometimes using natural catalysts like fruit juices, provide an eco-friendly alternative to traditional methods that often rely on volatile and toxic organic solvents. nih.gov

| Reaction Type | Reactants | Conditions | Advantage | Ref |

| Solid-state Synthesis | Aromatic Aldehyde, Phenylnitromethane | Microwave irradiation, Basic Alumina | Solvent-free, Rapid | tandfonline.com |

| 1,3-Dipolar Cycloaddition | Terminal Alkyne, Hydroxyimidoyl Chloride | Ball-milling | Solvent-free, Scalable | nih.govrsc.org |

| Multi-component Reaction | Aldehyde, β-Ketoester, Hydroxylamine | Fruit juice (e.g., Cocos nucifera L.)/Water | Natural catalyst, Aqueous medium | nih.gov |

| Multi-component Reaction | Aldehyde, β-Ketoester, Hydroxylamine | NaCl aqueous solution | Green solvent | researchgate.net |

Application of Heterogeneous Catalysts

The shift towards green chemistry has popularized the use of heterogeneous catalysts, which are favored for their ease of separation, reusability, and often milder reaction conditions. The synthesis of the isoxazole core, central to this compound, has benefited significantly from these innovations.

Nanocatalysts offer high surface-area-to-volume ratios, leading to enhanced catalytic activity. Various nanocatalysts have been successfully employed in the synthesis of isoxazole rings. For instance, magnetically separable nanoparticles like Fe₃O₄ allow for easy recovery of the catalyst using an external magnet. Core-shell nanocatalysts, such as ZnO@Fe₃O₄, have also been utilized in multicomponent reactions to produce isoxazole derivatives, demonstrating the versatility of nanomaterials in facilitating complex organic transformations. scielo.br

Metal-free organocatalysis presents an attractive alternative to traditional metal-based catalysis, avoiding issues of metal toxicity and contamination of the final product. Amino acids, such as L-valine, have been shown to be effective catalysts in the three-component cyclocondensation reaction to form 3,4-disubstituted isoxazol-5(4H)-ones. rsc.org These reactions often proceed under mild conditions, in environmentally benign solvents like ethanol, and can be completed in remarkably short reaction times. rsc.org Chiral phosphoric acids have also been developed for the regio- and enantioselective synthesis of complex isoxazole derivatives, showcasing the high degree of control achievable with organocatalysis. researchgate.net

The use of catalysts derived from renewable biomass and agricultural waste aligns perfectly with the principles of sustainable chemistry. Propylamine-functionalized cellulose (B213188) (Cell-Pr-NH₂) has been employed as a biodegradable and efficient catalyst for the one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water. researchgate.netnih.gov This method highlights several green chemistry principles, including the use of a renewable catalyst source, an environmentally friendly solvent, and energy-saving room temperature conditions. nih.gov Furthermore, natural extracts such as various fruit juices have been explored as catalysts or media for synthesizing isoxazole derivatives, offering a simple and eco-friendly procedure. scielo.br

Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" solvents and catalysts due to their negligible vapor pressure, thermal stability, and recyclability. scielo.br Acidic ionic liquids, such as 3-methyl-1-sulfonic acid imidazolium (B1220033) chloride ([Msim]Cl), have been effectively used to catalyze multicomponent reactions for the synthesis of isoxazol-5(4H)-ones. scielo.brresearchgate.net These reactions benefit from the dual role of the ionic liquid as both a solvent and a catalyst, often leading to high yields and simplified work-up procedures. researchgate.netnih.gov

Table 1: Comparison of Heterogeneous Catalysts in Isoxazole Synthesis This table is interactive. You can sort and filter the data.

| Catalyst Type | Specific Catalyst Example | Substrates | Key Advantages | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nanocatalyst | Fe₃O₄@chitosan–SO₃H | N-substituted-2-formylpyrrole, β-keto esters, hydroxylamine-hydrochloride | Magnetically separable, reusable, derived from biopolymer | High | mdpi.com |

| Organocatalyst | L-valine | Aldehydes, alkylacetoacetates, hydroxylamine hydrochloride | Metal-free, mild conditions, short reaction times | 74-97 | rsc.org |

| Agro-waste | Propylamine-functionalized cellulose | Aryl/heteroaryl aldehydes, β-keto esters, hydroxylamine hydrochloride | Biodegradable, works in water at room temp. | Good to High | researchgate.netnih.gov |

| Ionic Liquid | Acidic Imidazolium IL | Benzaldehyde, ethyl acetoacetate, hydroxylamine hydrochloride | Recyclable, dual solvent/catalyst role, high yields | 20-96 | scielo.brscielo.br |

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. youtube.com By utilizing microwave irradiation, reaction mixtures can be heated uniformly and rapidly to the desired temperature, often leading to dramatic reductions in reaction time, increased product yields, and enhanced purity compared to conventional heating methods. youtube.comrsc.org

The synthesis of isoxazole and its analogues is particularly amenable to microwave assistance. For instance, the cyclization of 2-chloroquinoline-3-carbaldehydes with hydroxylamine hydrochloride to form isoxazolo[5,4-b]quinolines was achieved in just 45 seconds under microwave irradiation, a significant improvement over conventional methods that could take up to an hour. nih.gov Similarly, the synthesis of various 3,5-diaryl isoxazoles from chalcones and hydroxylamine has been efficiently carried out using microwave heating, which enhances the reaction rate and selectivity. youtube.com This technology not only speeds up the discovery and optimization process in a research setting but also offers a viable path for more efficient manufacturing processes. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Isoxazole Synthesis This table is interactive. You can sort and filter the data.

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Isoxazolo[5,4-b]quinoline synthesis | Conventional (Stirring at RT) | 20-60 min | Moderate | nih.gov |

| Isoxazolo[5,4-b]quinoline synthesis | Microwave (100 W) | 45 sec | Good | nih.gov |

| 3,5-diaryl isoxazole synthesis | Conventional (Reflux) | Several hours | 65-80% | youtube.com |

| 3,5-diaryl isoxazole synthesis | Microwave (210 W) | 10-15 min | Improved | youtube.com |

Optimization and Scale-Up of Synthetic Protocols for Industrial and Large-Scale Research Production

Transitioning a synthetic protocol from a laboratory bench to industrial or large-scale research production requires rigorous optimization and consideration of factors such as cost, safety, efficiency, and environmental impact. For this compound and its analogues, this involves a multi-faceted approach to ensure the process is robust, scalable, and economically viable.

Optimization typically begins with the systematic variation of reaction parameters, including catalyst loading, temperature, pressure, solvent, and reactant stoichiometry. researchgate.net For example, in the L-valine catalyzed synthesis of isoxazol-5(4H)-ones, it was found that increasing the catalyst loading from 5 mol% to 10 mol% significantly improved the product yield from 60% to 93%, while a further increase to 15 mol% offered no significant benefit. rsc.org Such studies are crucial for minimizing waste and cost.

For large-scale production, continuous flow chemistry offers significant advantages over traditional batch processing. researchgate.netnih.gov Flow reactors can improve heat and mass transfer, enhance safety by minimizing the volume of hazardous reagents at any given time, and allow for straightforward automation and scale-up. nih.gov The optimization of a continuous-flow hydrogenation of nitroaromatics to anilines, a key transformation for producing the aniline moiety of the target compound, has been demonstrated. researchgate.net Parameters such as temperature and flow rate were adjusted to achieve near-quantitative yields with short residence times. researchgate.net

Furthermore, assessing the environmental footprint of a synthesis is critical for industrial applications. Metrics like Process Mass Intensity (PMI), which calculates the ratio of the total mass of materials (raw materials, solvents, reagents) to the mass of the final product, are used to quantify the "greenness" of a process. nih.gov Optimization strategies aim to lower the PMI by reducing solvent usage, minimizing waste, and maximizing yield. nih.gov The successful gram-scale synthesis of certain isoxazole derivatives has been reported, demonstrating the potential for scalability of these optimized protocols. mdpi.comrsc.org While specific large-scale synthesis data for this compound is not widely published, the principles derived from the scale-up of related anilines and heterocyclic compounds provide a clear roadmap for its potential industrial production. researchgate.netnih.govrsc.org

Structure Activity Relationship Sar Studies of 4 Isoxazol 5 Yl Aniline Derivatives

Design and Synthesis of Analogues for SAR Exploration

The exploration of the chemical space around a hit compound is fundamental to establishing a robust SAR. For derivatives of 4-(isoxazol-5-yl)aniline, this process often involves a modular approach, dividing the molecule into distinct regions for modification. core.ac.uk A common strategy involves altering substituents at the C3, C4, and C5 positions of the isoxazole (B147169) ring, as well as modifying the aniline (B41778) portion and any linking groups. core.ac.uknih.gov

The synthesis of analogue libraries is a cornerstone of SAR exploration. Researchers often design focused libraries of derivatives to investigate specific structural questions, such as the importance of a hydrogen bond donor at a particular position. nih.gov For instance, in the development of antagonists for the Exchange Proteins Directly Activated by cAMP (EPAC), two series of novel antagonists were designed and synthesized to create diversified analogues from an initial high-throughput screening hit. nih.gov

Synthetic routes are tailored to allow for diverse modifications. A prevalent method for creating isoxazole-carboxamide derivatives involves the coupling reaction between a substituted aniline and an isoxazole-carboxylic acid. nih.gov To explore a wider range of chemical diversity, alternative linkers to the common amide bond, such as alkyl, amino, ether, and thioamide linkers, have been synthesized. core.ac.uk

The synthesis of derivatives with various substituents on the isoxazole ring itself is also a key strategy. For example, isoxazoles with different substituted phenyl moieties or other heteroaryl residues in the 3-position can be prepared via amide couplings using coupling agents like HBTU or HATU. core.ac.uk In other cases, a virtual library of derivatives may first be designed and evaluated through in silico docking studies to prioritize compounds with high synthetic feasibility and potential for strong binding affinity. acs.org

Impact of Substituent Modifications on Biological Activity

The modification of substituents on the isoxazole ring and connected moieties has a profound impact on the biological activity of this compound derivatives. SAR studies have elucidated key structural features that govern potency and selectivity across various biological targets.

In studies targeting the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), the substituent at the C-5 position of the isoxazole core was found to be critical. The exploration of this position revealed the necessity of a hydrogen bond donor for activity. nih.gov As shown in the table below, derivatives where the C-5 substituent was varied were tested for their potency. While several analogues showed activity, compounds with a methyl-substituted pyrrole (B145914) at this position exhibited higher cross-reactivity with PPARγ, suggesting that bulky substitutions could negatively impact selectivity. nih.govacs.org

| Compound | C-5 Isoxazole Substituent | RORγt Inverse Agonist Activity (EC50, μM) | PPARγ Agonism (EC50, μM) |

|---|---|---|---|

| 2 | Pyrrole | Sub-micromolar | 8.2 ± 0.3 |

| 12 | N-Methylpyrrole | - | 1.2 ± 0.1 |

| 13 | C-Methylpyrrole | - | 0.79 ± 0.10 |

Similarly, in the development of inhibitors for the GATA4−NKX2-5 transcriptional synergy, SAR analysis showed that the aromatic substituent on the isoxazole ring plays a crucial role in regulating inhibitory activity. core.ac.uk The replacement of the isoxazole ring itself can also dramatically alter potency. In one study, replacing a thiazole (B1198619) ring in an anticancer agent with a 3,5-isoxazole resulted in a significant loss of activity, indicating the specific importance of the original heterocyclic core for that particular target. acs.org

For a series of novel EPAC antagonists, modifications at the 5-position of the isoxazole ring were found to be favorable, particularly with the introduction of electron-donating groups. nih.gov As detailed in the table below, analogues with a 4-methoxy substituted phenyl group or a furan-2-yl group at the C-5 position showed improved inhibitory activity compared to the initial hit compound. nih.gov

| Compound | C-5 Isoxazole Substituent | EPAC1 Inhibition (IC50, μM) |

|---|---|---|

| 23 | 4-Methoxyphenyl | 5.6 |

| 24 | 4-Methoxyphenyl | 5.6 |

| 25 | Furan-2-yl | 3.6 |

These findings underscore that even subtle changes to the substitution pattern around the this compound core can lead to significant variations in biological effect, guiding the rational design of more effective molecules.

Conformational Analysis and Molecular Recognition in SAR

The biological activity of a molecule is not only dependent on its chemical composition but also on its three-dimensional shape and ability to adopt a specific orientation—the bioactive conformation—for binding to its target. researchgate.net Conformational analysis, which studies the spatial arrangement of atoms in a molecule, is therefore essential for understanding SAR at a molecular level. researchgate.netplos.org By introducing structural constraints, medicinal chemists can reduce the number of possible conformations, favoring the one required for optimal molecular recognition by the target receptor. researchgate.net

In silico docking studies are frequently used to guide SAR exploration by predicting how different analogues will bind to a target protein. acs.org For instance, a virtual library of isoxazole derivatives was docked into the allosteric site of RORγt to prioritize the synthesis of compounds with the highest predicted binding affinity. nih.govacs.org

More definitive insights come from biophysical methods like X-ray crystallography, which can reveal the precise binding mode of a ligand. Co-crystal structures of RORγt in complex with isoxazole-based inverse agonists have shown that these compounds settle into an allosteric binding site between specific helices of the protein. acs.org An overlay of different potent compounds revealed a common binding pose, with the substituents at the C-3, C-4, and C-5 positions of the isoxazole ring anchored in the same positions within the binding pocket. acs.org This structural data provides a clear explanation for the observed SAR; for example, the pyrrole moiety at the C-5 position was observed forming a critical hydrogen bond interaction with the main chain carbonyls of amino acid residues Leu353 and Lys354, anchoring the ligand in place. acs.org This direct visualization of molecular recognition explains why a hydrogen bond donor at this position is necessary for high potency. nih.gov

These analytical techniques provide a structural rationale for the observed SAR data, transforming it from a set of empirical observations into a predictive model for rational drug design. Understanding the specific conformational requirements and key molecular interactions allows for the targeted design of new analogues with improved affinity and selectivity.

Biological and Pharmacological Investigations of 4 Isoxazol 5 Yl Aniline and Its Derivatives

Anti-Infective Potentials

Derivatives of 4-(isoxazol-5-yl)aniline have been investigated for their efficacy against a variety of infectious agents, including bacteria, fungi, viruses, and mycobacteria.

The antibacterial potential of isoxazole (B147169) derivatives has been a subject of significant research. One of the key mechanisms through which these compounds are thought to exert their antibacterial effects is via the disruption of quorum sensing (QS), a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production. By interfering with QS, known as quorum quenching, these compounds can mitigate bacterial pathogenicity without directly killing the bacteria, which may reduce the likelihood of resistance development. jabonline.inresearchgate.netfrontiersin.orgnih.govresearchgate.net

An isoxazolone derivative, 4-(2-hydroxy-5-methoxybenzylidene)-3-methylisoxazol-5(4H)-one, has demonstrated the ability to inhibit the production of extracellular polymeric substances (EPS) and prevent biofilm formation in both human and plant pathogenic bacteria at subinhibitory concentrations. jabonline.inresearchgate.net Molecular docking studies suggest that this activity is due to the compound's binding affinity for quorum sensing regulatory proteins such as LasR in Pseudomonas aeruginosa and AgrA in Staphylococcus aureus. jabonline.inresearchgate.net

Research into sulfonamide isoxazolo[5,4-b]pyridine (B12869864) derivatives, which share a core heterocyclic structure, has shown that compounds like N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide exhibit antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli. researchgate.net

| Compound | Bacterial Strain | Activity | Concentration (µg/mL) |

|---|---|---|---|

| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Pseudomonas aeruginosa (ATCC 27853) | Inhibition | 125, 250, 500 |

| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Escherichia coli (ATCC 25922) | Inhibition | 125, 250, 500 |

| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | Pseudomonas aeruginosa (ATCC 27853) | Inhibition | 125, 250, 500 |

| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | Escherichia coli (ATCC 25922) | Inhibition | 125, 250, 500 |

Isoxazole derivatives have also demonstrated promising activity against various fungal pathogens. A series of novel isoxazole-based heterocyclic hybrids have been synthesized and evaluated for their antifungal properties, particularly against Candida albicans. mdpi.com Certain derivatives, such as 2-(benzylamino)-2-oxo-1-(1,3-thiazol-2-yl)ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB14) and 2-(benzylamino)-1-(5-methylthiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB17), displayed selective antifungal activity against multiple strains of C. albicans. mdpi.com This selectivity is thought to be due to interactions with fungal-specific cellular components, such as the enzymes involved in ergosterol (B1671047) biosynthesis. mdpi.com

Further studies on 3-(Aryl)-5-[4-(2,4-dichloro-benzyloxy)-3-methoxy-phenyl]-isoxazole derivatives have been conducted to assess their in-vitro antifungal activity against Aspergillus niger and Candida albicans. icm.edu.pl While some antibacterial effects were noted, these particular derivatives did not show significant antifungal activity at the tested concentration of 40µg/ml. icm.edu.pl Phenyl(2H-tetrazol-5-yl)methanamine derivatives have also been synthesized and evaluated for their antifungal potential, with some compounds showing moderate activity against C. albicans and A. niger. nih.gov

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Compound 3 (a phenyl(2H-tetrazol-5-yl)methanamine derivative) | Candida albicans | 500 |

| Aspergillus niger | 750 |

The emergence of viral diseases with pandemic potential, such as the Zika virus (ZIKV), has spurred research into novel antiviral agents. Isoxazole-based small molecules have been identified as a promising class of compounds for combating ZIKV infections. nih.gov A study focused on the structural modification of an existing 1,2,4-oxadiazole (B8745197) derivative led to the discovery of potent isoxazole-based ZIKV inhibitors. nih.gov

In this context, the synthesis of 4-(5-morpholinoisoxazol-3-yl)aniline was undertaken as part of a broader investigation into isoxazole derivatives. nih.gov While specific antiviral data for this particular aniline (B41778) derivative was not detailed in the primary report, a related optimized compound, 7l, emerged as a highly promising candidate with potent antiviral activity against ZIKV strains and an improved in vitro safety profile. nih.gov This highlights the potential of the isoxazole scaffold in the development of ZIKV therapeutics.

| Compound | Antiviral Activity (EC₅₀) µM | Cytotoxicity (CC₅₀) µM |

|---|---|---|

| KR-26827 (parent compound) | 1.35 | >50 |

Tuberculosis remains a significant global health threat, and the rise of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular drugs. Isoxazole-containing compounds have shown potential in this area. For instance, a series of 4-(substituted benzylidene)-2-p-tolyloxazol-5(4H)-ones were designed and synthesized, with all compounds in the series displaying good to moderate activity against M. tuberculosis H37Rv, with Minimum Inhibitory Concentration (MIC) values ranging from 8-64 µg/mL. researchgate.net

Another class of compounds, Isoxyl (a thiourea (B124793) derivative) and its new derivatives, have demonstrated potent activity against M. tuberculosis H37Rv with MICs in the range of <0.1 to 2.5 μg/ml. nih.gov These compounds were also effective against a panel of drug-resistant clinical isolates. nih.gov The mechanism of action for these thioureas is the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall. nih.gov

| Compound Class | Bacterial Strain | MIC Range (µg/mL) |

|---|---|---|

| 4-(substituted benzylidene)-2-p-tolyloxazol-5(4H)-ones | Mycobacterium tuberculosis H37Rv | 8-64 |

| Isoxyl and its derivatives | Mycobacterium tuberculosis H37Rv | <0.1 - 2.5 |

Anticancer and Antitumor Research

In addition to their anti-infective properties, isoxazole derivatives have been explored for their potential as anticancer agents.

The cytotoxic and antiproliferative effects of various isoxazole-containing compounds have been evaluated against a range of cancer cell lines. A series of 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-ones, which feature a heterocyclic system that can be considered a bioisostere of the isoxazole ring, were synthesized and tested. nih.gov Several of these compounds exhibited potent cytotoxicity with IC50 values below 10 µM on the tested human cancer cell lines. nih.gov For example, compound 6c showed the highest cytotoxicity against melanoma cancer cells (SK-MEL-28) with an IC50 value of 3.46 µM. nih.gov This compound was also found to induce apoptosis and cause cell-cycle arrest in the G2/M phase. nih.gov

Furthermore, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide, which were also investigated for their antibacterial properties, demonstrated a 50% inhibition of proliferation of the breast carcinoma cell line MCF7 at concentrations of 152.56 µg/mL and 161.08 µg/mL, respectively. researchgate.net

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound 6c (an indolo–pyrazole derivative) | SK-MEL-28 (Melanoma) | 3.46 |

| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | MCF7 (Breast Carcinoma) | Approx. 348 (converted from 152.56 µg/mL) |

| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | MCF7 (Breast Carcinoma) | Approx. 354 (converted from 161.08 µg/mL) |

Inhibition of Specific Oncogenic Pathways (e.g., HDAC Inhibition, Apoptosis Induction)

Derivatives of this compound have been a significant focus of anticancer research due to their ability to modulate specific oncogenic pathways, primarily through histone deacetylase (HDAC) inhibition and the induction of apoptosis.

HDAC Inhibition: The isoxazole scaffold has been effectively integrated into the design of potent HDAC inhibitors. These compounds typically feature a zinc-binding group (ZBG), a linker region, and a "cap" group that interacts with the surface of the enzyme. Isoxazole moieties have been incorporated into the linker region adjacent to the ZBG, leading to the development of hydroxamic acid-based inhibitors with nanomolar activity against HDAC isoforms. nih.gov Some of these derivatives have demonstrated micromolar inhibitory activity against various pancreatic cancer cell lines. nih.gov

Furthermore, research has explored novel ZBGs to mitigate the side effects associated with traditional hydroxamic acids. One such development is a new class of HDAC6 inhibitors that utilize a 3-hydroxy-isoxazole as the ZBG. banglajol.infoacs.org Molecular docking studies suggest that this 3-hydroxy-isoxazole moiety can establish a bidentate coordination with the catalytic zinc ion in the HDAC6 active site. banglajol.info Structural modifications to the linker and cap portions of these molecules have yielded compounds with good potency for HDAC6 inhibition. banglajol.infoacs.org

Apoptosis Induction: A key mechanism for the anticancer effects of isoxazole derivatives is the induction of programmed cell death, or apoptosis. mdpi.com Numerous studies have shown that synthetic isoxazole derivatives can trigger apoptosis in a variety of cancer cell lines, including glioblastoma, erythroleukemia, and breast cancer cells. ijpca.orgnih.govnih.gov For instance, novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have demonstrated significant pro-apoptotic activities, inducing both early and late apoptosis in human erythroleukemic K562 cells. nih.gov In some cases, the pro-apoptotic effect is linked to the activation of the erythroid differentiation program. nih.gov Another study on an isoxazole derivative of usnic acid found that it induces an endoplasmic reticulum (ER) stress response in breast cancer cells, which subsequently leads to a form of programmed cell death. nih.gov

The following table summarizes the activity of selected isoxazole derivatives in oncogenic pathways.

| Compound Type | Target Pathway | Cell Line(s) | Observed Effect |

| Hydroxamic acid-based isoxazole derivatives | HDAC Inhibition | Pancreatic cancer | Nanomolar to micromolar inhibitory activity nih.gov |

| 3-Hydroxy-isoxazole derivatives | HDAC6 Inhibition | Prostate cancer | Potent inhibition with IC50 values in the nanomolar range banglajol.info |

| 3,4-Isoxazolediamide derivatives | Apoptosis Induction | K562 (Erythroleukemia) | High levels of apoptosis (>80%) at tested concentrations nih.gov |

| Isoxazole derivative of usnic acid | Apoptosis Induction (via ER Stress) | Breast cancer | Induction of massive vacuolization and ER stress markers nih.gov |

Targeting Bromodomains (e.g., CBP/p300, BRD4)

The "reading" of epigenetic marks, such as acetylated lysines on histone proteins, by bromodomains is a critical process in gene regulation and a promising target in cancer therapy. The 3,5-dimethylisoxazole (B1293586) motif, in particular, has been identified as a valuable mimic of acetyl-lysine, making it a key component in the design of bromodomain inhibitors. nih.govmdpi.comnih.gov

BET Bromodomain Inhibition (BRD4): Structure-guided optimization of 3,5-dimethylisoxazole derivatives has led to the development of potent inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, including BRD4. acs.orgnih.gov Researchers have designed and synthesized dimers of 3,5-dimethylisoxazole derivatives to target both tandem bromodomains (BD1 and BD2) of BRD4 simultaneously, which significantly enhances the binding potency. acs.org One such bivalent inhibitor demonstrated a 20-fold increase in antiproliferative activity against colorectal cancer cells compared to its monovalent counterpart, with an IC50 value of 162 nM. acs.org This compound was also shown to down-regulate the expression of the oncogene c-MYC, induce cell cycle arrest, and promote apoptosis through the intrinsic pathway. acs.org

CBP/p300 Bromodomain Inhibition: The bromodomains of the homologous proteins CREB-binding protein (CBP) and p300 are also attractive therapeutic targets in oncology. nih.govnih.gov Isoxazole-containing scaffolds have been central to the discovery of selective CBP/p300 inhibitors. For example, a 5-isoxazolyl-benzimidazole fragment served as the starting point for developing a potent and selective CBP/p300 chemical probe. researchgate.net Further optimization led to the creation of 5-imidazole-3-methylbenz[d]isoxazole derivatives that bind to the p300 bromodomain with IC50 values in the low nanomolar range (10-30 nM) and potently inhibit the growth of acute myeloid leukemia (AML) cell lines. nih.gov

The table below highlights representative isoxazole-based bromodomain inhibitors.

| Compound Scaffold | Target Bromodomain | Potency (IC50) | Cellular Effect |

| 3,5-Dimethylisoxazole dimer | BRD4 | 7.7 nM (protein inhibition) | 162 nM (antiproliferative, HCT116 cells) acs.org |

| 5-imidazole-3-methylbenz[d]isoxazole | CBP/p300 | 10-30 nM (p300 binding) | 260-490 nM (antiproliferative, MV4;11 cells) nih.gov |

| 3,5-Dimethylisoxazole derivative | BET family | 4.8 µM (BRD4(1)) | Antiproliferative in AML cells nih.gov |

Anti-inflammatory and Analgesic Properties

Derivatives incorporating the this compound core have demonstrated significant potential as anti-inflammatory and analgesic agents. The isoxazole ring is a key structural feature in established drugs like the selective COX-2 inhibitor valdecoxib (B1682126), highlighting its importance in this therapeutic area. ijpca.org

Research has shown that various isoxazole derivatives can dose-dependently reduce inflammation in models such as carrageenan-induced paw edema in rats. ijpca.org The anti-inflammatory potency of some of these synthetic compounds has been found to be comparable or even superior to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and indomethacin. mdpi.comresearchgate.net For instance, a study on isoxazolyl pyrimido[4,5-b]quinolines and chromeno[2,3-d]pyrimidin-4-ones found that compounds with chloro substitutions exhibited the best anti-inflammatory activity. doi.org Another study identified indolyl-isoxazolidines that significantly inhibited the production of pro-inflammatory cytokines TNF-α and IL-6 in macrophage cells. nih.govmdpi.com

In addition to their anti-inflammatory effects, many of these compounds also exhibit notable analgesic properties. banglajol.inforesearchgate.netsarpublication.com Their pain-relieving activity has been evaluated using methods like the acetic acid-induced writhing assay and the hot plate test in mice. nih.gov In several studies, the analgesic efficacy of novel isoxazole derivatives was comparable to that of standard drugs like paracetamol and tramadol. banglajol.infonih.gov Molecular docking studies suggest that the analgesic effects of some of these compounds may be mediated through non-opioid pathways, such as the inhibition of COX-1 and COX-2 enzymes. nih.gov

The following table summarizes the anti-inflammatory and analgesic activities of selected isoxazole derivatives.

| Compound Series | Biological Activity | Model/Assay | Potency/Efficacy |

| Isoxazolyl pyrimido[4,5-b]quinolines | Anti-inflammatory | Carrageenan-induced paw edema | Significant decrease in paw edema, comparable to Indomethacin doi.org |

| Indolyl-isoxazolidines | Anti-inflammatory, Analgesic | LPS-induced cytokine production, Carrageenan test | Potency comparable to Indomethacin nih.govmdpi.com |

| 4-(5'-substituted-aryl-4',5'-dihydro-isoxazole-3'-yl-amino) phenols | Analgesic | Acetic acid writhing test | Significant activity, comparable to Paracetamol banglajol.inforesearchgate.net |

| 3-substituted-isoxazole-4-carboxamides | Analgesic | Acetic acid writhing, Hot plate test | Moderate to high activity, some comparable to Tramadol nih.gov |

Immunomodulatory Effects (e.g., Immunosuppressive and Immunostimulatory Activities)

The isoxazole nucleus is a versatile scaffold for developing compounds with a wide range of immunomodulatory activities, encompassing both immunosuppressive and immunostimulatory effects. nih.govmdpi.com These properties make them potential candidates for treating autoimmune diseases, infections, or for use as adjuvants. nih.gov

Immunosuppressive Activity: Several classes of isoxazole derivatives have been shown to exert immunosuppressive effects. researchgate.net For example, derivatives of isoxazole[4,5-d]pyrimidine were found to inhibit the humoral immune response to sheep red blood cells (SRBC) in vivo. nih.gov Similarly, new N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide inhibited the phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMCs). researchgate.net The mechanism for this immunosuppressive action may involve the induction of apoptosis in immune cells, as evidenced by increased expression of caspases and Fas in Jurkat cells. researchgate.net Some compounds have shown potency comparable to the immunosuppressive drug tacrolimus (B1663567) in contact sensitivity models. mdpi.com

Immunostimulatory Activity: Conversely, other isoxazole derivatives have demonstrated immunostimulatory properties. nih.gov Certain 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives have been observed to stimulate the proliferation of lymphocytes from both young and old mice. nih.gov Another compound, 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(prop-2-en-1-yl)hydrazine-1-carbothioamide, was found to stimulate PHA-induced proliferation of human PBMCs. nih.govmdpi.com These immunostimulatory agents could have potential applications in boosting immune responses, for instance, in patients undergoing chemotherapy. nih.gov

The dual nature of the immunomodulatory effects of isoxazole derivatives is summarized below.

| Compound Series | Effect | Model System | Key Findings |

| 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazides | Immunosuppressive | Human PBMCs | Inhibition of PHA-induced proliferation researchgate.net |

| Isoxazole[4,5-d]pyrimidines | Immunosuppressive | Mouse model | Inhibition of humoral immune response to SRBC nih.gov |

| 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazides | Immunostimulatory | Mouse lymphocytes | Stimulation of spontaneous and mitogen-induced proliferation nih.gov |

| 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(prop-2-en-1-yl)hydrazine-1-carbothioamide | Immunostimulatory | Human PBMCs | Stimulation of PHA-induced proliferation nih.govmdpi.com |

Other Pharmacological Applications

A growing body of evidence indicates that isoxazole derivatives possess significant antioxidant properties. nih.govnih.govmdpi.comresearchgate.netresearchgate.netmedipol.edu.tr Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in numerous diseases. Isoxazole-containing compounds have been evaluated for their ability to scavenge free radicals, with many demonstrating potent activity.

In one study, fluorophenyl-isoxazole-carboxamide derivatives were tested for their scavenging activity against the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical. nih.gov Two compounds, in particular, showed high antioxidant potency with IC50 values of 0.45 and 0.47 µg/ml, which was significantly more potent than the standard antioxidant Trolox (IC50 of 3.10 µg/ml). nih.gov In vivo evaluation of the most potent compound in mice revealed that it produced a total antioxidant capacity (TAC) twofold greater than that of the well-known antioxidant Quercetin. nih.gov

Other studies on various series of isoxazole derivatives, including isoxazole-based chalcones and isoxazolines, have consistently reported notable antioxidant activity in DPPH and other assays. nih.govmdpi.comnih.gov This free radical scavenging ability suggests that these compounds could be beneficial in mitigating pathological conditions exacerbated by oxidative stress. nih.gov

Isoxazole derivatives have emerged as promising candidates in the search for new antiobesity agents. researchgate.net Their mechanisms of action in this area appear to be multifaceted, involving the regulation of adipogenesis, modulation of lipid metabolism, and activation of key metabolic sensors.

One study investigated a new series of isoxazole-dihydropyrimidinone hybrid molecules as modulators of adipogenesis and dyslipidemia. bioworld.com The lead compound from this series potently inhibited adipogenesis in 3T3-L1 preadipocyte cell lines with an IC50 value of 3.376 µM, suppressing lipid accumulation without cytotoxicity. bioworld.com Mechanistically, this compound activated the AMPK signaling pathway, a central regulator of cellular energy homeostasis. bioworld.com In high-fat diet (HFD)-fed hamsters, oral administration of the compound led to a reduction in body weight, primarily due to a decrease in fat mass, and improved the lipid profile by increasing HDL-cholesterol and decreasing LDL-cholesterol. bioworld.com

Another study focused on an isoxazole-based flavonoid derivative for the treatment of non-alcoholic fatty liver disease (NAFLD) in HFD-induced obese mice. researchgate.net This compound also activated AMPK, which in turn helped to alleviate hepatic steatosis (fatty liver). It also reduced body weight gain and attenuated metabolic disorders in the obese mice. researchgate.net Furthermore, flavonoid-based isoxazoles have been investigated for their ability to inhibit carbohydrate-digesting enzymes like α-amylase, which can help control obesity and type 2 diabetes. nih.gov

Carbonic Anhydrase Inhibition

The isoxazole scaffold is a recognized pharmacophore in the design of carbonic anhydrase (CA) inhibitors. nih.gov While direct studies on the carbonic anhydrase inhibitory activity of this compound are not extensively documented in publicly available literature, research on related isoxazole-containing derivatives suggests potential for this class of compounds to interact with and inhibit CA isoforms. nih.gov Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes, including pH homeostasis and CO2 transport. nih.gov The inhibition of specific CA isoforms is a therapeutic strategy for a range of disorders.

Investigations into various isoxazole derivatives have demonstrated their capacity to inhibit carbonic anhydrase. For instance, a series of synthesized isoxazole derivatives were evaluated for their in vitro inhibitory action against the CA enzyme. nih.gov These studies often reveal that the substitution pattern on the isoxazole ring and any associated phenyl rings significantly influences the inhibitory potency and selectivity against different CA isoforms.

The general mechanism of action for many CA inhibitors involves the coordination of a zinc-binding group to the Zn2+ ion in the enzyme's active site. For sulfonamide-based inhibitors, this is a well-established mechanism. However, isoxazoles represent a newer class of inhibitors that are thought to bind at the entrance of the active site. nih.gov

While specific IC50 values for this compound are not available, the table below presents the inhibitory concentrations for some isoxazole derivatives against carbonic anhydrase to illustrate the potential of this heterocyclic ring system. It is important to note that these are not values for this compound itself but for structurally related compounds.

Table 1: Carbonic Anhydrase Inhibition by Selected Isoxazole Derivatives

| Compound | Target | IC50 (µM) |

|---|---|---|

| AC2 | Carbonic Anhydrase | 112.3 ± 1.6 |

| AC3 | Carbonic Anhydrase | 228.4 ± 2.3 |

| AC1 | Carbonic Anhydrase | 368.2 |

| AC4 | Carbonic Anhydrase | 483.0 |

| Acetazolamide (Standard) | Carbonic Anhydrase | 18.6 |

Data sourced from a study on synthetic isoxazole derivatives. nih.gov

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic approach for managing the symptoms of Alzheimer's disease. nih.gov The isoxazole nucleus has been explored as a scaffold for the development of novel AChE inhibitors. nih.gov

Research has provided evidence for the efficacy of isoxazoles as AChE inhibitors. nih.gov In one study, a series of nine isoxazole derivatives were synthesized and evaluated for their in vitro activity against AChE. The most potent compound in this series demonstrated a moderate inhibitory activity. nih.gov Molecular docking studies have suggested that isoxazole derivatives can interact with the active site of AChE. nih.gov

The specific acetylcholinesterase inhibitory activity of this compound has not been detailed in the available scientific literature. However, the findings from studies on related compounds indicate that the isoxazole moiety can serve as a core for designing AChE inhibitors. The inhibitory potency is often influenced by the nature and position of substituents on the isoxazole and any attached aromatic rings.

Below is a data table summarizing the acetylcholinesterase inhibitory activity of a potent isoxazole derivative from a research series. This serves to exemplify the potential of the isoxazole class, though it does not represent data for this compound.

Table 2: Acetylcholinesterase Inhibition by a Potent Isoxazole Derivative

| Compound | Target | IC50 (µM) |

|---|---|---|

| Most potent isoxazole in series | Acetylcholinesterase | 134.87 |

5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanone was found to be the most potent AChE inhibitor in a separate study with an IC50 of 21.85 µM. researchgate.net

Biotransformation and Metabolite Identification Studies

The isoxazole ring can undergo metabolic cleavage. For instance, the anti-inflammatory drug leflunomide (B1674699), which contains a 3-unsubstituted isoxazole ring, undergoes a unique N-O bond cleavage to form its active metabolite. nih.govresearchgate.net This ring-opening can be mediated by cytochrome P450 enzymes. nih.gov The substitution pattern on the isoxazole ring can significantly influence its metabolic stability; for example, the presence of a methyl group on the isoxazole ring of a leflunomide analog rendered it resistant to ring opening. nih.gov In addition to ring scission, hydroxylation of the isoxazole ring is another potential metabolic pathway. nih.gov

The aniline portion of the molecule is also susceptible to various metabolic transformations. The bioactivation of aromatic amines is largely carried out by cytochrome P450 enzymes. nih.gov Oxidation of the exocyclic amine group can produce hydroxylamine (B1172632) metabolites, while oxidation of the aromatic ring can lead to hydroxylated products. nih.govnih.gov These hydroxylated metabolites can then undergo further phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.

Therefore, the predicted metabolic pathways for this compound would include:

Isoxazole ring opening: Cleavage of the N-O bond, potentially leading to the formation of a cyanoenol metabolite.

Hydroxylation: Addition of hydroxyl groups to either the isoxazole ring or the aniline ring.

N-oxidation: Oxidation of the amino group on the aniline moiety.

Conjugation: Formation of glucuronide or sulfate (B86663) conjugates of hydroxylated metabolites.

Without specific experimental data for this compound, these proposed pathways remain theoretical but are based on established principles of drug metabolism for related structures.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-(Isoxazol-5-yl)aniline and its derivatives, docking simulations are crucial for identifying potential biological targets and understanding the structural basis of their activity.

Research on isoxazole-containing compounds has shown their potential to interact with a variety of protein targets. Docking studies reveal that the isoxazole (B147169) core often participates in key interactions within the protein's active site. For instance, derivatives have been docked against targets such as Cyclooxygenase-2 (COX-2), Farnesoid X Receptor (FXR), and Heat shock protein 90 (Hsp90). mdpi.comfrontiersin.orgneliti.com

The interactions are typically characterized by hydrogen bonds formed by the isoxazole nitrogen and oxygen atoms, as well as hydrophobic interactions involving the phenyl and isoxazole rings. nih.gov The aniline (B41778) portion of this compound can also serve as a hydrogen bond donor. These simulations help rationalize the binding affinity and selectivity of these compounds, guiding the design of more potent and specific inhibitors. frontiersin.orgneliti.com For example, in studies on isoxazole derivatives as Farnesoid X Receptor (FXR) agonists, molecular docking identified key hydrophobic interactions with residues like LEU287, MET290, and ALA291, and hydrogen bonds with HIS447. mdpi.comnih.gov Similarly, docking of new functionalized isoxazoles into the active sites of bacterial proteins from E. coli, S. aureus, and B. subtilis revealed strong binding affinities, suggesting potential as antibacterial agents. mdpi.com

Table 1: Potential Protein Targets and Interaction Insights for the Isoxazole Scaffold from Molecular Docking Studies

| Protein Target | Potential Therapeutic Area | Key Interactions Observed with Isoxazole Derivatives | Reference |

|---|---|---|---|

| Farnesoid X Receptor (FXR) | Metabolic Diseases (e.g., NAFLD) | Hydrophobic interactions (LEU287, MET290), Salt bridges (ARG331), Hydrogen bonds (HIS447) | mdpi.comnih.gov |

| Cyclooxygenase-2 (COX-2) | Inflammation, Pain | Hydrogen bonding and hydrophobic interactions within the active site, leading to selective inhibition. | frontiersin.orgniscpr.res.in |

| Bacterial Proteins (e.g., DNA Gyrase) | Antibacterial | Strong binding affinities suggesting potent inhibitory activity against proteins from E. coli and S. aureus. | mdpi.comniscpr.res.in |

| Epidermal Growth Factor Receptor (EGFR) | Anticancer | High fitness scores indicating strong binding affinity at the active site. | nih.gov |

| Hsp90 Chaperone | Anticancer (e.g., Skin Cancer) | Hydrogen bonding with active site residues. | neliti.com |

Quantum Chemical Calculations (e.g., DFT, Semiempirical Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. researchgate.net These methods provide a fundamental understanding of the molecule's structure, stability, and reactivity. nih.gov DFT studies on isoxazole derivatives often utilize functionals like B3LYP with basis sets such as 6-311G+(d,p) to optimize the molecular geometry and calculate various electronic parameters. nih.gov Such calculations are instrumental in corroborating experimental data from spectroscopic analyses like FT-IR and NMR. nih.govj-cst.org

The electronic properties of this compound can be elucidated through analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.net

Studies on related isoxazole structures show that the HOMO is often localized on the electron-rich aniline ring, while the LUMO may be distributed across the isoxazole ring system. nih.gov This distribution suggests that the aniline moiety is the primary site for electrophilic attack, while the isoxazole ring may be susceptible to nucleophilic attack. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for intermolecular interactions, with negative potential regions (red/yellow) indicating likely hydrogen bond acceptors and positive regions (blue) indicating hydrogen bond donors. nih.gov

Tautomerism is a key consideration for many heterocyclic compounds. While specific tautomerism studies on this compound are not widely documented, the isoxazole ring system, particularly isoxazol-5-one, is known to exhibit tautomeric equilibria. researchgate.net Isoxazol-5-ones can exist in three potential forms: the NH, OH, and CH tautomers. Computational and mass spectrometry studies have indicated that in the vapor phase, isoxazol-5-ones predominantly exist in the CH tautomeric form. researchgate.net Theoretical calculations using quantum methods can determine the relative stability of different tautomers by comparing their ground-state energies. unifr.ch Such studies are crucial as the predominant tautomer can significantly influence the compound's chemical properties and biological activity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Affinity

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. mdpi.com For isoxazole derivatives, MD simulations are often performed after docking to validate the predicted binding mode. frontiersin.orgmdpi.com

These simulations, typically run for nanoseconds, monitor the conformational changes of both the ligand and the protein. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the Root Mean Square Fluctuation (RMSF) of individual residues, are calculated to assess stability. frontiersin.org A stable RMSD for the ligand within the binding pocket indicates a stable binding pose. mdpi.com MD simulations on complexes of isoxazole derivatives with targets like FXR and bacterial proteins have confirmed the stability of the ligand-receptor interactions predicted by docking. mdpi.commdpi.com

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction and Pharmacokinetic Profiling

In silico ADMET prediction is a critical step in early-stage drug discovery, used to evaluate the pharmacokinetic profile of a compound. Various software tools and web servers, such as SwissADME and PreADMET, are used to calculate physicochemical properties and predict drug-likeness. frontiersin.orgsciensage.infogjpb.de

For this compound, these tools can predict properties like molecular weight, lipophilicity (LogP), water solubility, and topological polar surface area (TPSA). These parameters are evaluated against established guidelines like Lipinski's Rule of Five to assess the potential for oral bioavailability. frontiersin.org Studies on similar isoxazole derivatives have shown that many possess favorable ADMET profiles, with high predicted gastrointestinal (GI) absorption and good drug-likeness scores. frontiersin.orgnih.gov Predictions also extend to potential interactions with metabolic enzymes, such as cytochrome P450 (CYP) isoforms, and potential for crossing the blood-brain barrier (BBB). frontiersin.org

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₈N₂O | Basic chemical identity |

| Molecular Weight | 160.17 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | ~1.5 - 1.9 | Indicates good membrane permeability; complies with Lipinski's Rule (<5) |

| Topological Polar Surface Area (TPSA) | ~54.9 Ų | Suggests good oral bioavailability (<140 Ų) |

| Hydrogen Bond Donors | 1 (from -NH₂) | Complies with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 3 (2 in isoxazole, 1 in amine) | Complies with Lipinski's Rule (≤10) |

| Lipinski's Rule of Five | 0 Violations | Indicates high potential for drug-likeness |

| Gastrointestinal (GI) Absorption | High (Predicted) | Suggests good absorption after oral administration |

| Blood-Brain Barrier (BBB) Permeation | Yes (Predicted) | Indicates potential for central nervous system activity |

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. wiley.com The spectra reveal characteristic vibrations of specific bonds, offering a molecular fingerprint. wiley.comcuni.cz

FT-IR Spectroscopy: The FT-IR spectrum of 4-(Isoxazol-5-yl)aniline and its derivatives typically displays a range of absorption bands that confirm its structural features. Aromatic C-H stretching vibrations are observed in the region of 3100-3000 cm⁻¹. vscht.cz The presence of the aniline (B41778) moiety is confirmed by N-H stretching bands. The isoxazole (B147169) ring shows characteristic absorptions, including C=N stretching around 1579-1596 cm⁻¹ and N-O stretching near 1398-1436 cm⁻¹. rjpbcs.com C=C stretching vibrations from both the aniline and isoxazole rings appear in the 1460-1569 cm⁻¹ range. rjpbcs.comuobasrah.edu.iq

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. arxiv.org For this compound, Raman spectra would highlight the vibrations of the aromatic rings and the isoxazole moiety. cuni.cz The technique is particularly useful for studying the skeletal vibrations of the molecule and can be used for in-situ monitoring of reactions involving this compound. nih.gov

Interactive Table: Characteristic FT-IR and Raman Vibrational Frequencies for this compound Derivatives

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3039 - 3120 rjpbcs.comuobasrah.edu.iq | ~3050 | Stretching |

| Aliphatic C-H | 2860 - 2962 rjpbcs.comuobasrah.edu.iq | ~2900 | Stretching |

| N-H (Aniline) | ~3400-3200 | Not specified | Stretching |

| C=N (Isoxazole) | 1545 - 1611 rjpbcs.comuobasrah.edu.iq | Not specified | Stretching |

| C=C (Aromatic/Isoxazole) | 1460 - 1587 rjpbcs.comuobasrah.edu.iq | Not specified | Stretching |

| N-O (Isoxazole) | 1151 - 1436 rjpbcs.comuobasrah.edu.iq | Not specified | Stretching |

| C-N (Aniline) | 1232 - 1326 rjpbcs.comuobasrah.edu.iq | Not specified | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR for Proton and Carbon Environments

¹H NMR: The proton NMR spectrum of this compound reveals distinct signals for each type of proton. The aromatic protons on the aniline ring typically appear as multiplets in the range of δ 6.5-8.0 ppm. The protons of the isoxazole ring also have characteristic chemical shifts. For instance, the proton at the C4 position of the isoxazole ring often appears as a singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the aromatic aniline ring and the isoxazole ring resonate at distinct chemical shifts, typically in the δ 110-160 ppm range. niscpr.res.inchemguide.co.uk The chemical shifts are influenced by the electron-withdrawing or -donating nature of the substituents. kpi.ua

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons (Aniline) | 6.57 - 7.70 niscpr.res.in | 109.16 - 144.5 niscpr.res.in |

| Isoxazole Ring Protons | 6.17 - 6.89 rjpbcs.com | Not specified |

| Amino Group Protons (NH₂) | 4.14 - 4.56 niscpr.res.in | Not applicable |

| Isoxazole Ring Carbons | Not applicable | 154.6 - 160.4 (C=N), 77.8 - 78.8 (CH) niscpr.res.in |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Complex Structures

For more complex derivatives or to unambiguously assign all proton and carbon signals, 2D NMR techniques are employed. ipb.ptyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the connectivity of proton spin systems within the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. columbia.edu This is crucial for piecing together the molecular skeleton and confirming the connectivity between different functional groups, such as the linkage between the aniline and isoxazole rings. sdsu.edu

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (e.g., ESI-MS, LC-MS/MS)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural information.

ESI-MS: Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the determination of the molecular weight with high accuracy. For this compound (C₉H₈N₂O), the expected molecular weight is 160.17 g/mol . ESI-MS analysis would typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 161.17.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. mdpi.com This technique is particularly useful for analyzing complex mixtures and for structural elucidation through fragmentation analysis. rrpharmacology.ruekb.eg The fragmentation pattern of the parent ion can help to confirm the structure of the molecule by identifying characteristic fragment ions corresponding to the aniline and isoxazole moieties.

Interactive Table: Mass Spectrometry Data for this compound and Derivatives

| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| This compound | ESI (+) | 161.17 | Not specified |

| N,N-dimethyl-4-(3'-phenylisoxazol-5-yl)aniline | ESI (+) | 265.31 | 264.32, 187.20, 118.19, 77.12 rjpbcs.com |

| 4-(5-(3-(trifluoromethoxy)phenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl) aniline | HRMS (FAB+) | 412.1267 | Not specified rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. bbec.ac.in

For this compound, the UV-Vis spectrum is characterized by absorptions arising from π → π* transitions within the aromatic aniline ring and the isoxazole ring. azooptics.com The conjugation between these two ring systems influences the position of the absorption maxima (λmax). The presence of the lone pair of electrons on the aniline nitrogen can lead to n → π* transitions. nanoqam.ca The solvent polarity can affect the λmax, a phenomenon known as solvatochromism. ajrsp.com For example, in an acidic medium, protonation of the aniline nitrogen can cause a hypsochromic (blue) shift due to the removal of conjugation. bbec.ac.in

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. chemcollective.org This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. For this compound, with a molecular formula of C₉H₈N₂O, the theoretical elemental composition is approximately 67.49% Carbon, 5.03% Hydrogen, and 17.49% Nitrogen. Experimental results from elemental analysis should closely match these theoretical values to confirm the purity and identity of the synthesized compound. rjpbcs.com

Interactive Table: Theoretical vs. Found Elemental Analysis for a Derivative

| Element | Theoretical % (for C₁₇H₁₆N₂O) | Found % |

| Carbon (C) | 77.25 | 77.24 rjpbcs.com |

| Hydrogen (H) | 6.16 | 6.12 rjpbcs.com |

| Nitrogen (N) | 10.60 | 10.58 rjpbcs.com |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as the definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), for the single-crystal X-ray structure of this compound did not yield any specific deposition. While crystal structures for numerous isoxazole derivatives and other isomers with the molecular formula C9H8N2O are available, this data cannot be extrapolated to define the precise solid-state structure of this compound. iucr.orgiucr.orgjmaterenvironsci.com The determination of its crystal structure would require the growth of a suitable single crystal and subsequent analysis by X-ray diffraction.

The resulting data would provide invaluable insights into the planarity of the molecule, the torsion angle between the aniline and isoxazole rings, and the nature of any intermolecular hydrogen bonding involving the amine group and the isoxazole ring's nitrogen and oxygen atoms. Such information is fundamental for computational chemistry studies, understanding its interaction with biological targets, and explaining its macroscopic physical properties.

Table 1: Crystallographic Data for this compound